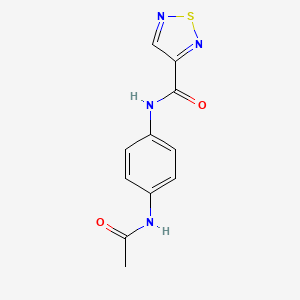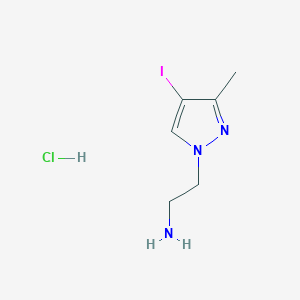![molecular formula C21H17N5O B12220495 2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12220495.png)
2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be reacted with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-N-[3-(1H-imidazol-1-yl)phenyl]acetamide: Similar structure but with an imidazole ring instead of a tetrazole ring.
2,2-diphenyl-N-[3-(1H-triazol-1-yl)phenyl]acetamide: Contains a triazole ring instead of a tetrazole ring.
2,2-diphenyl-N-[3-(1H-pyrazol-1-yl)phenyl]acetamide: Features a pyrazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of 2,2-diphenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide lies in its tetrazole ring, which provides distinct chemical properties and biological activities compared to other similar compounds. The tetrazole ring can enhance binding affinity to certain biological targets and improve the stability of the compound under various conditions.
Properties
Molecular Formula |
C21H17N5O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H17N5O/c27-21(23-18-12-7-13-19(14-18)26-15-22-24-25-26)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,23,27) |
InChI Key |
YTUXDOZPKYJQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12220423.png)
![4-[(3,4-Dimethylphenyl)sulfanyl]aniline](/img/structure/B12220425.png)
![3-ethyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12220430.png)
![(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B12220432.png)
![benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12220438.png)

![5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12220455.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12220469.png)

![(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12220503.png)
![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12220508.png)
![5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220509.png)
![5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220510.png)
